molecular formula C4CoF12N2O8S4 B3177697 Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) CAS No. 207861-61-8

Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)

Cat. No.: B3177697
CAS No.: 207861-61-8
M. Wt: 619.2 g/mol
InChI Key: HRURXKIZWNSHQB-UHFFFAOYSA-N
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Description

Significance of Metal Bis(trifluoromethylsulfonyl)imides in Contemporary Chemistry

Metal salts incorporating the bis(trifluoromethylsulfonyl)imide anion, commonly abbreviated as TFSI⁻ or NTf2⁻, are of significant interest in modern chemistry. The TFSI⁻ anion is known for its high thermal stability and the extensive delocalization of its negative charge, which renders it a weakly coordinating anion. researchgate.net This property is crucial in the formulation of ionic liquids, where it contributes to low melting points and high electrochemical stability. researchgate.net Furthermore, metal bis(trifluoromethylsulfonyl)imides are recognized for their utility as Lewis acid catalysts in a variety of organic transformations, including Diels-Alder reactions, Friedel-Crafts acylations, and the synthesis of heterocyclic compounds. acs.orgnih.gov Their solubility in organic solvents and tunable Lewis acidity make them valuable reagents in homogeneous catalysis.

Overview of Cobalt(II) Coordination Chemistry Relevance

Cobalt is a first-row transition metal that exhibits a rich and diverse coordination chemistry, with the +2 oxidation state being particularly common. Cobalt(II) complexes are known to adopt various coordination geometries, most frequently tetrahedral and octahedral, which are often in equilibrium. This structural flexibility is key to their function in catalysis, as it can facilitate substrate binding and product release. researchgate.net The paramagnetic nature of most Co(II) complexes also makes them interesting subjects for magnetic and spectroscopic studies. Cobalt-containing compounds have found applications in areas ranging from industrial catalysis to materials science and have been investigated for their biological activities. googleapis.com

Scope and Research Focus on Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II)

Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) merges the advantageous properties of the TFSI⁻ anion with the versatile coordination chemistry of cobalt(II). Research on this specific compound, while not as extensive as for some other metal TFSI salts, has highlighted its potential as a catalyst and a component in materials science. thermofisher.kralfa-chemistry.comthermofisher.com This article will provide a focused overview of the known synthetic methodologies, structural characteristics, physicochemical properties, and applications of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II), drawing from available research and supplier data.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cobalt(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Co/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRURXKIZWNSHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CoF12N2O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization

Advanced Crystallographic Techniques

Single-Crystal X-ray Diffraction Studies of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) Species

Studies on complexes incorporating the NTf₂⁻ ligand are crucial for understanding its coordination behavior. nih.gov For instance, crystallographic analysis of a copper-containing soft crystalline material, [Cu(NTf₂)₂(bpp)₂], was used as a surrogate to visualize the interactions of the NTf₂⁻ anion. nih.gov Such studies reveal that the NTf₂⁻ anion can adopt different conformations, primarily distinguished as cis and trans forms, based on the torsion angle around the S-N bonds. nih.gov In the solid state, the cobalt(II) ion's coordination environment would be defined by its interactions with the oxygen and/or nitrogen atoms of the NTf₂⁻ ligands, a detail that single-crystal X-ray diffraction would precisely elucidate. The resulting data would establish the coordination number of the cobalt center (e.g., tetrahedral or octahedral), the Co-O and Co-N bond distances, and the packing of the molecules in the crystal lattice.

Powder X-ray Diffraction (PXRD) Analysis of Crystalline Forms

Powder X-ray Diffraction (PXRD) is an essential analytical technique used to identify crystalline phases, assess sample purity, and analyze the structural properties of polycrystalline materials. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

For Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II), PXRD would be employed to:

Phase Identification: Compare the experimental diffraction pattern against known patterns in databases to confirm the identity of the synthesized compound.

Purity Assessment: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorph Screening: Identify and distinguish between different crystalline forms (polymorphs) of the compound, as each polymorph would produce a distinct PXRD pattern.

Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. researchgate.net

While specific PXRD patterns for Co(NTf₂)₂ are not provided in the search results, the general methodology is standard for the characterization of new crystalline materials. nist.govgovinfo.gov

Spectroscopic Investigations of Electronic and Molecular Structures

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about molecular electronic transitions. wikipedia.org For transition metal complexes like Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II), this technique is particularly sensitive to the electronic transitions within the d-orbitals of the Co(II) ion and charge-transfer bands. The energy and intensity of these absorptions are highly dependent on the coordination geometry and the nature of the ligands.

High-spin cobalt(II) (a d⁷ ion) complexes typically exhibit characteristic absorption bands in the visible region of the spectrum, which are responsible for their color. researchgate.net The coordination environment significantly influences the electronic spectrum. For example, octahedral Co(II) complexes generally show different absorption bands compared to tetrahedral Co(II) complexes due to the different splitting of the d-orbitals. In aqueous solutions, Co(II) can show an absorbance range between 600-650 nm. researchgate.net However, the specific ligands have a major impact; a cobalt(II) porphyrin complex, for instance, showed distinct absorption peaks at 434 nm, 521 nm, and 555 nm. scirp.org

The primary electronic transitions observed for Co(II) complexes are d-d transitions, which are typically weak, and ligand-to-metal charge transfer (LMCT) transitions, which are often more intense. researchgate.net Analysis of the UV-Vis spectrum allows researchers to infer the coordination environment of the cobalt(II) center in both solid and solution states.

Table 1. Common Electronic Transitions in Cobalt(II) Complexes
Transition TypeDescriptionTypical Spectral Region
d-d TransitionsExcitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. Their energies are sensitive to the coordination geometry (e.g., octahedral vs. tetrahedral).Visible (Vis)
Ligand-to-Metal Charge Transfer (LMCT)Excitation of an electron from a ligand-based orbital to a metal-based d-orbital.Ultraviolet (UV) or near-Vis
π → π* TransitionsTransitions occurring within the bis(trifluoromethylsulfonyl)amino ligand if it contains π systems. These are typically high-energy transitions. wikipedia.orgUltraviolet (UV)

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Vibration Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying functional groups and probing the molecular structure of a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu In the study of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II), FTIR spectroscopy is primarily used to analyze the vibrational modes of the bis(trifluoromethylsulfonyl)amino (NTf₂⁻ or TFSI) ligand and to confirm its coordination to the cobalt(II) ion.

A key structural feature of the TFSI anion is its conformational flexibility, existing in two main forms: cisoid (C₁ symmetry) and transoid (C₂ symmetry). researchgate.netsemanticscholar.org These two conformers are energetically close and can be distinguished by their unique vibrational signatures in the IR spectrum. researchgate.net The coordination of the ligand to the Co(II) center, typically through the oxygen or nitrogen atoms, is expected to cause shifts in the vibrational frequencies of the S=O and S-N-S groups compared to the free anion. researchgate.netresearchgate.net

Table 2. Characteristic IR Bands for TFSI Anion Conformers researchgate.net
Wavenumber (cm⁻¹)AssignmentConformer
~650Vibrational Modecis
~620Vibrational Modetrans
~600Vibrational Modecis

The fingerprint region of the FTIR spectrum is dominated by the bands from the TFSI anion. researchgate.net By analyzing these characteristic bands, researchers can determine the conformational state of the ligand in the complex and deduce information about the metal-ligand bonding interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Unpaired Electrons

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying compounds with unpaired electrons. For Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), the Co(II) center has a d⁷ electron configuration, which can exist in either a high-spin (S=3/2) or a low-spin (S=1/2) state depending on the ligand field environment. nih.govrsc.org EPR spectroscopy is instrumental in determining this spin state and providing insights into the geometry of the complex. osti.gov

High-spin Co(II) complexes (S=3/2) in distorted tetrahedral or octahedral geometries typically exhibit highly anisotropic EPR spectra at low temperatures. nih.govnih.gov These spectra arise from the splitting of the ground state into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2) due to zero-field splitting (ZFS). The observed EPR signals can be sensitive to the magnitude of the ZFS parameters (D and E), which in turn are dictated by the symmetry of the coordination environment. uu.nl For instance, a high-spin Co(II) complex in a tetragonally distorted coordination structure would be expected to yield a distinct EPR spectrum. nih.gov

Low-spin Co(II) complexes (S=1/2), often found in square planar or some five-coordinate geometries, yield EPR spectra that can be analyzed to determine the g-tensor and hyperfine coupling constants with the ⁵⁹Co nucleus (I=7/2). rsc.orgresearchgate.net The hyperfine structure, consisting of eight lines for each g-value, provides detailed information about the distribution of the unpaired electron's spin density and the nature of the metal-ligand bonds. The analysis of these parameters can help to elucidate the ground electronic state of the cobalt ion. rsc.org

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the light path. wikipedia.org It is a valuable tool for probing the electronic structure of paramagnetic species like Co(II) complexes. rsc.org MCD spectra are particularly useful for resolving and assigning d-d electronic transitions that may be weak or overlapping in conventional absorption spectra. nih.govnih.gov

The MCD spectrum of a paramagnetic sample is dominated by so-called "C-terms," whose intensity is inversely proportional to temperature. rsc.org The sign and magnitude of these C-terms provide detailed information about the ground and excited electronic states of the metal ion. For Co(II) complexes, MCD has been effectively used to distinguish between different coordination geometries (e.g., four-, five-, and six-coordinate), as each geometry imposes a unique ligand field that results in a characteristic MCD signature. nih.govnih.gov

For example, studies on other Co(II) complexes have shown that distinct MCD bands can be assigned to d-d transitions within specific coordination environments. A low-temperature MCD spectrum of a model dicobalt(II) complex with mixed five- and six-coordination displayed specific bands for each type of cobalt center, with the most intense bands for the six-coordinate Co(II) at 504 nm and for the five-coordinate Co(II) at 572 nm. nih.gov While specific MCD data for Co(TFSI)₂ is not available, this technique would be highly informative in confirming the coordination number and symmetry of the cobalt ion, complementing findings from other methods like XAS.

Mass Spectrometry (MS, ESI-MS) for Complex Stoichiometry and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and elucidation of fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing coordination complexes. rsc.org

For Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), ESI-MS would be expected to confirm the stoichiometry of the complex. In a typical ESI-MS experiment, one might observe ions corresponding to the intact complex or fragments resulting from the loss or gain of ligands. For Co(TFSI)₂, prominent ions could include [Co(TFSI)]⁺, formed by the loss of one TFSI⁻ ligand, and potentially the parent molecular ion if conditions are sufficiently gentle.

The fragmentation pattern would be dominated by the cleavage of the Co-N or Co-O bonds and the fragmentation of the TFSI⁻ ligand itself. The bis(trifluoromethanesulfonyl)imide anion is known to be highly stable. However, under certain MS conditions, characteristic fragments of TFSI⁻ can be observed. High-resolution mass spectrometry would allow for the precise determination of the elemental composition of these fragments, further confirming the structure of the complex. rsc.orgukri.org

Table 1: Potential Ions in the ESI-Mass Spectrum of Co(TFSI)₂

Ion FormulaDescription
[Co(C₂F₆NO₄S₂)₂]Parent molecular ion
[Co(C₂F₆NO₄S₂)]⁺Fragment from loss of one TFSI⁻ ligand
[C₂F₆NO₄S₂]⁻TFSI⁻ anion

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. uu.nl For Co(TFSI)₂, XAS at the Co K-edge can precisely determine the oxidation state, coordination number, and bond distances of the cobalt center. nih.gov

The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl

XANES: The features in the XANES region, including the position and intensity of the pre-edge and the main absorption edge, are sensitive to the oxidation state and coordination geometry of the cobalt ion. For instance, the energy of the absorption edge shifts to higher values with increasing oxidation state. The pre-edge features arise from 1s-to-3d electronic transitions and are particularly informative about the symmetry of the coordination environment. nih.gov

EXAFS: The oscillations in the EXAFS region, at energies above the absorption edge, result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can provide precise information about the type of neighboring atoms, their distance from the cobalt center (bond lengths), and the coordination number. nih.gov

A combined XAS and molecular dynamics study on Co(TFSI)₂ dissolved in ionic liquids revealed that the Co²⁺ ion is surrounded by a first solvation shell formed by six TFSI⁻ anions. Each anion coordinates in a monodentate fashion through one of its oxygen atoms, resulting in a stable octahedral [Co(TFSI)₆]⁴⁻-like complex. This demonstrates the utility of XAS in defining the local coordination sphere of the cobalt ion within this system.

Mössbauer Spectroscopy for Iron-Containing Analogues and Spin States

Mössbauer spectroscopy is a technique that probes the subtle interactions between a nucleus and its surrounding electronic environment. ras.ru It is exquisitely sensitive to the oxidation state, spin state, and coordination symmetry of the target atom. However, conventional Mössbauer spectroscopy is primarily limited to a few specific isotopes, with ⁵⁷Fe being the most common. Therefore, this technique is not directly applicable to cobalt compounds like Co(TFSI)₂.

The relevant technique for cobalt is ⁵⁷Co emission Mössbauer spectroscopy. In this method, the sample is doped with the radioactive isotope ⁵⁷Co, which decays to an excited state of ⁵⁷Fe. The subsequent gamma-ray emission is then analyzed. ras.ru This provides information about the chemical environment of the resulting ⁵⁷Fe atom, which is assumed to reflect the original environment of the ⁵⁷Co atom. This is a specialized technique and not routinely used for the characterization of stable cobalt complexes.

However, if an iron-containing analogue, such as Bis[bis(trifluoromethylsulfonyl)amino] iron(II) (Fe(TFSI)₂), were to be studied, ⁵⁷Fe Mössbauer spectroscopy would be highly informative. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state of the iron.

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the spin state and the symmetry of the ligand environment.

For a hypothetical high-spin Fe(II) analogue of Co(TFSI)₂, one would expect a specific range of isomer shift and quadrupole splitting values characteristic of high-spin ferrous ions in a particular coordination geometry.

Thermal Analysis Techniques (DSC, TGA) in Structural Stability Assessment

Thermal analysis techniques are essential for evaluating the stability of a compound as a function of temperature. The primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). psu.eduresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the temperatures at which the compound decomposes and to identify the loss of volatile components. For Co(TFSI)₂, a TGA thermogram would show the onset temperature of decomposition. Salts containing the TFSI⁻ anion are generally known for their high thermal stability. For instance, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) exhibits a high thermal decomposition temperature, around 360 °C. mdpi.com One would expect Co(TFSI)₂ to also possess significant thermal stability, likely decomposing at temperatures well above 200 °C. thermofisher.krthermofisher.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions (e.g., melting, crystallization), and decomposition. psu.edu A DSC thermogram of Co(TFSI)₂ would reveal its melting point and any other phase changes that occur upon heating. For example, analysis of related pentaborate salts shows that DSC can identify multi-stage decomposition processes, including initial dehydration followed by further degradation at higher temperatures. nih.gov

Together, TGA and DSC provide a comprehensive picture of the thermal behavior and structural stability of Co(TFSI)₂. The data is critical for determining the viable temperature range for its storage and application.

Table 2: Summary of Analytical Techniques and Expected Findings for Co(TFSI)₂

TechniqueInformation ProvidedExpected Results for Co(TFSI)₂
EPR Spin state (high/low), symmetry of coordination environment.Likely a high-spin S=3/2 state, leading to a complex, anisotropic spectrum at low temperatures.
MCD d-d electronic transitions, coordination geometry.Characteristic C-term signals confirming the coordination number and symmetry of the Co(II) center.
ESI-MS Molecular weight, stoichiometry, fragmentation patterns.Observation of ions like [Co(TFSI)]⁺, confirming the complex composition.
XAS Oxidation state, coordination number, bond lengths.Confirmation of Co(II) oxidation state and determination of an octahedral-like coordination by oxygen atoms from TFSI⁻ ligands.
Mössbauer (On Fe-analogue) Oxidation and spin state of iron.For Fe(TFSI)₂, would provide parameters (δ, ΔE_Q) characteristic of a high-spin Fe(II) center.
TGA Decomposition temperature, thermal stability.High thermal stability, with decomposition likely occurring above 200°C.
DSC Melting point, phase transitions, decomposition enthalpy.Determination of melting point and other endothermic/exothermic events upon heating.

Coordination Chemistry and Ligand Interactions of Bis Bis Trifluoromethylsulfonyl Amino Cobalt Ii

The Role of the Bis(trifluoromethylsulfonyl)imide Anion as a Weakly Coordinating Counterion

The bis(trifluoromethylsulfonyl)imide (TFSI) anion is widely recognized for its character as a weakly coordinating anion. nih.govnih.gov This property stems from the extensive delocalization of the negative charge across the two trifluoromethylsulfonyl groups, which diminishes its ability to form strong coordinate bonds with metal cations. nih.gov In the context of Co(TFSI)₂, this weak coordination allows for a rich and varied coordination chemistry, often dictated by the surrounding solvent molecules or other added ligands. researchgate.netnih.gov The TFSI anion can, however, participate in coordination through its oxygen or nitrogen atoms, exhibiting binding modes that range from monodentate to bidentate. nih.govrsc.org This flexibility allows it to stabilize monomeric, ligand-deficient transition metal complexes. researchgate.netrsc.org

Ionic liquids (ILs) based on the TFSI anion are particularly interesting media for studying the solvation of metal ions. When Co(TFSI)₂ is dissolved in TFSI-containing ILs, the Co²⁺ ions become solvated by the anions of the liquid medium. uniroma1.itacs.org Studies combining X-ray Absorption Spectroscopy (XAS) and Molecular Dynamics (MD) simulations have provided detailed insights into this phenomenon. uniroma1.itacs.org These investigations have shown that the Co²⁺ ions are surrounded by a well-defined first solvation shell composed of TFSI anions. uniroma1.itacs.org

Research indicates that in various TFSI-based ILs, such as those with 1-butyl-3-methylimidazolium ([C₄mim]⁺) or butyltrimethylammonium ([BTMA]⁺) cations, the fundamental coordination structure around the Co²⁺ ion remains consistent. acs.org The primary solvation shell is typically formed by six TFSI anions, each coordinating to the cobalt center in a monodentate fashion through one of its oxygen atoms. uniroma1.itacs.org The nature of the organic cation in the ionic liquid appears to have minimal influence on this immediate coordination environment. acs.org

The strong solvation of the Co²⁺ cation by the surrounding TFSI anions in ionic liquids leads to the formation of distinct anionic complexes. uniroma1.itacs.org The coordination of six monodentate TFSI anions around a single Co²⁺ center results in a stable octahedral complex with the general formula [Co(TFSI)₆]⁴⁻. uniroma1.itacs.org The existence of these stable anionic species is a key feature of the chemistry of cobalt(II) in these media. This behavior is not unique to cobalt; similar anionic complexes have been observed for other divalent cations like Ni²⁺ and Zn²⁺ in TFSI-based ionic liquids. uniroma1.itacs.org The formation of such complexes highlights the ability of the TFSI anion, despite being weakly coordinating, to engage in significant interactions when present in high concentrations, as is the case in ionic liquids.

Coordination Geometries and Spin States of Cobalt(II) Centers

The d⁷ electronic configuration of the Co(II) ion allows for a variety of coordination geometries and spin states, which are highly sensitive to the ligand field environment. The weakly coordinating nature of the TFSI anion in Co(TFSI)₂ means that the ultimate geometry and magnetic properties are often determined by co-ligands or the solvent system.

Octahedral geometry is a common coordination environment for cobalt(II). As established in the study of TFSI-based ionic liquids, the dissolution of Co(TFSI)₂ leads to the formation of octahedral [Co(TFSI)₆]⁴⁻ anionic complexes. uniroma1.itacs.org In these complexes, the six oxygen atoms from the monodentate TFSI ligands create an octahedral field around the cobalt center. In the solid state, crystal structures of related copper complexes with TFSI anions also show distorted octahedral environments, suggesting this is a plausible geometry for cobalt as well. nih.gov In an octahedral ligand field, the d⁷ configuration of Co(II) can result in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state. The weak field provided by the oxygen donors of the TFSI anions typically favors a high-spin quartet (⁴T₁g) ground state. researchgate.net

Table 1: Structural Parameters for Co(II) Solvation in TFSI-Based Ionic Liquids

Ionic Liquid CationCoordination Number (Co-O)Average Bond Length (Co-O) in ÅCoordination GeometryReference
[C₄mim]⁺6~2.10Octahedral acs.org
[C₈(mim)₂]²⁺6~2.10Octahedral acs.org
[choline]⁺6~2.10Octahedral acs.org
[BTMA]⁺6~2.10Octahedral acs.org

While less common than octahedral or tetrahedral geometries for Co(II), square-planar complexes are known, particularly with strong-field or sterically demanding ligands. osti.govresearchgate.netncu.edu.tw The formation of a square-planar geometry for a d⁷ ion like Co(II) typically results in a low-spin (S = 1/2) state. ncu.edu.twrsc.org In the context of Co(TFSI)₂, a square-planar geometry would not be formed by the TFSI anions alone. Instead, the non-coordinating nature of TFSI can facilitate the formation of square-planar cationic complexes, [Co(L)₄]²⁺, where 'L' represents strong-field ligands that enforce this specific geometry. The TFSI anions would simply act as charge-balancing counterions in the crystal lattice. This allows for the synthesis of rare 16-electron square-planar cobalt complexes that are analogues of catalytically important noble metal complexes. osti.gov

The facile displacement of the weakly bound TFSI anion allows for a diverse range of complexes to be synthesized from Co(TFSI)₂. The introduction of stronger N-donor ligands, such as terpyridines or bipyridines, can lead to the formation of complexes like [Co(L)₂]²⁺, where the TFSI anions are relegated to counterion roles. mdpi.com In these octahedral [Co(N₆)]²⁺ environments, the ligand field strength is significantly increased compared to coordination by TFSI.

This modulation of the ligand field can lead to the phenomenon of spin crossover (SCO), where the complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or pressure. researchgate.net For octahedral Co(II), this involves a transition between the LS doublet (²E_g) and the HS quartet (⁴T₁g) states. researchgate.netmdpi.comresearchgate.net The energy difference between these states is comparable to thermal energy, allowing the transition to occur. researchgate.net While cooperative SCO transitions with thermal hysteresis are less common for Co(II) than for Fe(II), they have been observed in complexes with specific ligand systems. researchgate.net The choice of ligand has a critical effect on the magnetic properties and the temperature at which any spin transition occurs. The presence of the non-coordinating TFSI anion is crucial in enabling the assembly of these SCO-active cationic complexes.

Table 2: Spin States of Octahedral Co(II) Complexes

Spin StateHigh-Spin (HS)Low-Spin (LS)
Spin Quantum Number (S) 3/21/2
Electron Configuration t₂g⁵ e_g²t₂g⁶ e_g¹
Term Symbol ⁴T₁g²E_g
Typical Ligand Field WeakStrong
Favored by TFSI⁻, H₂OTerpyridine, Bipyridine

Formation of Polynuclear Cobalt(II) Complexes and Coordination Polymers

The ability of bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) to form polynuclear complexes and coordination polymers is largely influenced by the nature of the ancillary ligands present in the reaction system. The weakly coordinating nature of the bis(trifluoromethylsulfonyl)imide anion is a key factor, permitting the formation of extended structures bridged by other ligands. acs.org

Trimeric and Tetrameric Architectures

While extensive research has been conducted on the coordination chemistry of cobalt(II), specific examples of trimeric and tetrameric architectures involving exclusively bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) are not extensively documented in the readily available literature. However, the principles of its formation can be understood from related systems.

A notable example of a trimeric cobalt(II) structure involving the bis(trifluoromethylsulfonyl)imide anion is observed in a complex with the zwitterionic ligand, betaine (B1666868). acs.org The formation of this trimeric structure underscores the role of the weakly coordinating Tf₂N⁻ anion in allowing the betaine ligands to bridge multiple cobalt centers, leading to a higher nuclearity complex. acs.org

Information regarding tetrameric architectures of bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) is particularly scarce. While tetranuclear cobalt(II) clusters are known, they often involve different bridging ligands and anions. The formation of such structures is highly dependent on the geometry and coordinating properties of the bridging ligands.

Polymeric Structures in the Presence of Specific Ligands

The formation of coordination polymers with bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) is more widely reported, with a variety of ligands, particularly nitrogen-containing organic linkers, being employed to create one-, two-, and three-dimensional networks. The choice of ligand is critical in determining the dimensionality and topology of the resulting polymer.

Common ligands that lead to the formation of polymeric structures with cobalt(II) ions include bis(imidazole) and bipyridine-based molecules. researchgate.netresearchgate.netunifi.it These ligands possess multiple coordination sites that can bridge between cobalt centers, leading to the formation of extended chains, layers, or frameworks. For instance, cobalt(II) coordination polymers have been synthesized using ligands such as 1,1'-(1,4-butanediyl)bis(imidazole) and flexible bis(benzimidazole) derivatives in conjunction with various carboxylates, which can also act as bridging units. researchgate.netresearchgate.net

The table below summarizes examples of ligands known to form coordination polymers with cobalt(II), which are indicative of the types of structures that can be formed with bis[bis(trifluoromethylsulfonyl)amino]cobalt(II).

Ligand TypeSpecific Ligand ExampleResulting Polymer Dimensionality
Bis(imidazole)1,1'-(1,4-butanediyl)bis(imidazole)1D
Bis(benzimidazole)1,4-bis(5,6-dimethylbenzimidazol-1-ylmethyl)benzene3D
Bipyridine4,4'-Bipyridine2D or 3D
Polycarboxylates4,4′-(Hexafluoroisopropylidene)bis(benzoic acid)1D and 2D

Electrochemical Properties and Energy Storage Applications

Electrodeposition and Nanoparticle Formation

The use of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) in ionic liquid media has shown promise for the controlled electrodeposition of cobalt and the synthesis of cobalt nanoparticles.

Ionic liquids containing Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) provide a suitable medium for the electrodeposition of cobalt metal. researchgate.net The process involves the electrochemical reduction of Co(II) ions at the cathode. The properties of the resulting cobalt films, such as their morphology and adhesion, are influenced by factors like temperature, the presence of additives, and the specific composition of the ionic liquid. researchgate.net For instance, elevating the temperature can reduce the overpotential required for cobalt deposition, likely due to changes in the coordination environment of the cobalt species. researchgate.net The addition of certain organic molecules, like acetone, can also lower the overpotential by selectively coordinating with the cobalt cation and enhancing the charge transfer rate. researchgate.net

The electrochemical reduction of cobalt ions from ionic liquid solutions can be tailored to produce cobalt(0) nanoparticles. cnr.itresearchgate.net This method offers a degree of control over the size and distribution of the nanoparticles, which is crucial for their application in areas like catalysis and magnetic materials. The synthesis often involves the reduction of a cobalt precursor, such as Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), in a suitable ionic liquid under specific electrochemical conditions.

Application in Advanced Battery Technologies

The components of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), namely the cobalt cation and the bis(trifluoromethylsulfonyl)imide anion, are relevant to the development of advanced battery technologies, including lithium-ion and lithium-oxygen batteries.

While Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) itself is not a primary component of commercial lithium-ion batteries, the bis(trifluoromethylsulfonyl)imide anion (TFSI⁻) is a key component of an important electrolyte salt, lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). LiTFSI is considered a promising alternative to the conventional LiPF₆ salt due to its high thermal and electrochemical stability. nbinno.comresearchgate.net It offers good ionic conductivity and is less prone to hydrolysis. nbinno.comchemwells.com The presence of LiTFSI in an electrolyte can influence the formation of the solid electrolyte interphase (SEI) on the anode, a critical factor for battery performance and longevity. chemicalbook.com

Table 1: Comparison of Electrolyte Salts for Lithium-Ion Batteries

PropertyLithium Hexafluorophosphate (LiPF₆)Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI)
Thermal Stability LowerHigher
Hydrolytic Stability Prone to hydrolysis, generating HFMore stable against hydrolysis
Ionic Conductivity GoodGood
Aluminum Corrosion Can cause corrosion at high potentialsGenerally non-corrosive to aluminum

Lack of Specific Research Data Hinders Detailed Analysis of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) in Advanced Energy Storage Applications

Despite a comprehensive search of scientific literature and databases, no specific research data is publicly available on the electrochemical properties and performance of the chemical compound Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) for its application in redox flow batteries and symmetric supercapacitors. Consequently, a detailed, data-driven article focusing solely on these applications, as per the requested outline, cannot be generated at this time.

The inquiry sought to explore the compound's role and efficacy within two key areas of energy storage technology:

Symmetric Supercapacitors:This subsection was planned to focus on the compound's use as an electrode material in a symmetric supercapacitor. Key performance metrics would have included its specific capacitance, energy density, power density, and cycle life.

Therefore, the creation of data tables and a thorough analysis of research findings are not possible. Further research and publication in peer-reviewed journals would be necessary to provide the specific information required for this subject.

Catalytic Applications of Bis Bis Trifluoromethylsulfonyl Amino Cobalt Ii

Lewis Acidity and Catalyst Activity

The enhanced catalytic activity of metal triflimidates, including the cobalt(II) salt, stems from their pronounced Lewis acidic character. The triflimide anion's structure, with two strongly electron-withdrawing trifluoromethylsulfonyl groups attached to a central nitrogen atom, effectively disperses the negative charge over a large volume. This makes the anion very weakly nucleophilic and coordinating. Consequently, the associated metal cation, in this case, Co²⁺, is less shielded and exhibits a higher effective positive charge, leading to strong Lewis acidity. This high Lewis acidity allows the cobalt center to efficiently activate substrates by coordinating to Lewis basic sites, thereby lowering the activation energy for various organic reactions.

Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) has proven to be a highly efficient catalyst for Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds. It can effectively catalyze the acylation of aromatic compounds with acyl chlorides. For instance, the reaction of toluene with benzoyl chloride proceeds to completion in a short time frame when catalyzed by this cobalt complex. google.comgoogle.com

The catalyst demonstrates remarkable activity even with less reactive substrates. In the acylation of the more deactivated chlorobenzene with benzoyl chloride, cobalt(II) bis(triflimide) achieves a 95% completion rate after 18 hours. google.com Furthermore, it shows catalytic activity in the benzoylation of m-xylene using the less reactive benzoic acid, highlighting its potency. google.com The catalyst can be utilized in solvent-free conditions or in the presence of an ionic liquid, which can facilitate faster reaction rates and easier catalyst recycling. google.comgoogle.com

Table 1: Catalytic Activity of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) in Friedel-Crafts Acylation

This table presents data on the catalytic performance of cobalt(II) bis(triflimide) in the acylation of toluene with benzoyl chloride under different conditions.

ReactantsCatalyst Loading (mol%)SolventTime (hours)Yield (%)
Toluene, Benzoyl Chloride1None3>99
Toluene, Benzoyl Chloride1[emim][NTf₂]0.5>99

Comparison with Other Metal Triflate Catalysts

Metal triflimidates are often superior catalysts compared to their metal triflate (OTf) analogues. The triflate anion, while also a weakly coordinating anion, is less effective at delocalizing its negative charge than the triflimide anion. The larger size and greater charge delocalization of the triflimide anion result in a metal cation that is more "naked" and thus more Lewis acidic. This enhanced Lewis acidity translates to higher catalytic activity.

While direct quantitative comparisons for cobalt(II) are not extensively documented in the literature, studies on various metal cations have systematically shown that triflimide (TFSI⁻) salts are stronger effective Lewis acids than their triflate analogues. This principle underpins the generally observed higher reactivity and efficiency of metal triflimide catalysts in reactions that are promoted by Lewis acids. For example, in Friedel-Crafts reactions, cobalt(II) bis(triflimide) exhibits exceptionally high reactivity, which is notably different from what would be expected from conventional Friedel-Crafts catalysts like aluminum triflimide.

Homogeneous and Heterogeneous Catalysis

Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) is primarily used as a homogeneous catalyst, dissolving in the reaction medium to interact with substrates. However, strategies have been developed to facilitate its recovery and reuse, blurring the lines between homogeneous and heterogeneous catalysis. One effective method involves the use of ionic liquids. When the reaction is complete, the addition of a nonpolar solvent like petroleum ether causes the catalyst, dissolved in the ionic liquid, to precipitate or form a separate phase, allowing for easy decantation of the product and reuse of the catalyst system. google.comgoogle.com This approach combines the high activity and selectivity of homogeneous catalysis with the ease of separation characteristic of heterogeneous catalysis.

There is no specific information available in the searched literature regarding the use of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) supported on polyelectrolytes to create reusable homogeneous catalysts.

The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, is often catalyzed by Lewis acids. The role of the Lewis acid is to coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. Cobalt(II) complexes, in general, are known to catalyze Diels-Alder reactions. For example, cobalt-phosphine complexes have been used to catalyze the intermolecular Diels-Alder dimerization of piperine.

Given the potent Lewis acidity of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II), it is a strong candidate for catalyzing Diels-Alder reactions. Its ability to effectively activate dienophiles would be comparable or superior to that of cobalt(II) triflate, which is used in conjunction with chiral ligands for asymmetric Diels-Alder reactions. Metal salts of triflimide are generally effective catalysts for various cycloaddition reactions.

Advanced Catalytic Processes

Beyond traditional organic transformations, cobalt catalysts are instrumental in advanced processes such as olefin polymerization. Bis(imino)pyridine cobalt(II) complexes, upon activation with cocatalysts like methylaluminoxane (MAO), are highly active catalysts for ethylene polymerization. These catalysts can produce highly linear polyethylene with narrow molecular weight distributions and high melting points.

The performance of these cobalt catalysts, including their activity and thermal stability, is highly dependent on the electronic and steric properties of the ligands. The introduction of electron-withdrawing groups, such as trifluoromethyl substituents, on the ligands can significantly enhance catalyst stability and lifetime, leading to much higher olefin polymerization activities. While Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) itself is not typically used directly as a polymerization precatalyst in this context, its properties as a strong Lewis acid are relevant. The principles of enhancing catalytic activity and stability through electron-withdrawing groups, as seen in the triflimide anion, are central to the design of advanced cobalt-based polymerization catalysts.

Hydrogen Evolution Reaction (HER) Catalysis

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. Cobalt complexes, in general, have emerged as promising candidates in this field. Research has demonstrated the significant HER catalytic activity of various cobalt corroles in both organic and neutral aqueous systems. researchgate.net For instance, certain cobalt corroles have shown a turnover frequency for HER of up to 137.4 h⁻¹ at a 938 mV overpotential in a neutral aqueous environment. researchgate.net The catalytic pathway for such reactions can involve an EECC (electron transfer, proton coupling) mechanism, particularly when using proton sources like trifluoroacetic acid or p-toluenesulfonic acid in an organic phase. researchgate.net

Another study benchmarked the electrocatalytic hydrogen evolution performance of a molecular cobalt complex, Co(HBMIMPh2)22, against other reported molecular cobalt HER electrocatalysts. acs.orgnih.gov This complex demonstrated competitive performance in terms of H2 production and overpotential during bulk electrolysis. acs.org It is important to note that during electrolysis, the formation of a deposit on the electrode, which may contain a minor amount of cobalt, can also contribute significantly to the observed hydrogen evolution activity. acs.orgnih.gov

Oxidation Reactions (e.g., Sonochemical Oxidation)

Cobalt(II) complexes are known to participate in and catalyze a variety of oxidation reactions. For example, certain Co(II) complexes with tetradentate ligands have been shown to act as oxygen carrier oxidation catalysts for substrates like triphenylphosphine and 2,6-bis(t-butyl)phenol. squ.edu.om The mechanism of these reactions can involve the formation of dicobalt(III) peroxo-bridged complexes. squ.edu.om In other systems, the oxidation can be centered on the ligand rather than the metal, or result in the oxidation of the Co(II) center to Co(III), depending on the ligand structure. rsc.org

Sonochemical oxidation is an advanced oxidation process that utilizes acoustic cavitation to generate highly reactive radicals for the degradation of pollutants. researchgate.net While the sonochemical oxidation of various compounds has been studied, and cobalt oxides have been used as catalysts in such systems, specific studies on the use of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II) as a catalyst for sonochemical oxidation are not described in the available research. researchgate.net The general use of Cobalt(II) Bis(trifluoromethanesulfonyl)imide has been noted in synthesis and catalysis, suggesting its potential utility in various catalytic reactions, though specifics on oxidation catalysis are not provided. thermofisher.kralfa-chemistry.com

The following table summarizes the types of oxidation reactions catalyzed by different cobalt complexes, providing a context for the potential applications of Bis[bis(trifluoromethylsulfonyl)amino]cobalt(II).

Cobalt Complex TypeSubstrate(s)Reaction Type
Co(II) complexes with 8,8'-bis(aminomethyl)-2,2'-biquinolineTriphenylphosphine, 2,6-bis(t-butyl)phenolOxygen carrier oxidation squ.edu.om
Bis-tridentate chelated cobalt(II) complexesMolecular OxygenLigand or Metal Oxidation rsc.org
Cobalt(II) chloride (bis(terpyridine))Cytochrome c peroxidase compounds I and IIElectron Transfer/Reduction nih.gov

Novel Rare-Earth Lewis Acid Catalysts (as related context for TFSI)

The bis(trifluoromethylsulfonyl)amino anion (TFSI or NTf₂⁻) is a weakly coordinating anion that is a key component of various Lewis acid catalysts. researchgate.net Metal complexes containing the TFSI ligand, such as lanthanide bis(trifluoromethylsulfonyl)amides (Ln(NTf₂)₃), have been employed as effective Lewis acid catalysts in reactions like the Friedel-Crafts acylation of substituted benzenes under mild conditions. researchgate.net These catalysts are often recoverable and reusable. researchgate.net

The utility of metal bis[(perfluoroalkyl)sulfonyl]imides extends to other organic transformations as well. They have been used as Lewis acid catalysts for the nitration of aromatic compounds. researchgate.net The strong electron-withdrawing nature of the two trifluoromethylsulfonyl groups enhances the Lewis acidity of the metal center, making these complexes powerful catalysts. The properties and synthetic methods of complexes of bis[(perfluoroalkyl)sulfonyl]imides and their applications as Lewis acid catalysts have been a subject of review. researchgate.net

Rare earth elements are utilized in various catalytic applications, including fluid catalytic cracking (FCC) in the petroleum industry, where they enhance catalytic activity and stability. arnoldmagnetics.com While not directly involving cobalt, the use of rare earth metals in catalysis underscores the importance of strong Lewis acids in industrial processes. The development of novel catalysts, including those based on rare earth metals with TFSI ligands, is driven by the need for more active, selective, and stable catalytic systems. arnoldmagnetics.com

The table below provides examples of catalytic reactions where metal complexes with the bis(trifluoromethylsulfonyl)amino (TFSI) ligand are used.

Catalyst TypeReaction
Lanthanide bis(trifluoromethylsulfonyl)amide, Ln(NTf₂)₃Friedel-Crafts acylation of substituted benzenes researchgate.net
Metal bis[(perfluoroalkyl)sulfonyl]imides, M(NPf₂)nNitration of aromatic compounds researchgate.net
Europium bis(trifluoromethanesulfonyl)amide, Eu(NTf₂)₃Electrophilic substitution of indoles with aldehydes or ketones researchgate.net
Tin(IV) Bis(perfluoroalkanesulfonyl)amide ComplexBaeyer-Villiger Oxidation researchgate.net

Self Assembly and Supramolecular Chemistry

Supramolecular Assembly of Cobalt(II) Coordination Cages

The construction of discrete, three-dimensional coordination cages is a significant area of supramolecular chemistry. These assemblies have potential applications in catalysis, molecular recognition, and drug delivery. The geometry of the metal center and the coordination preferences of the ligands are crucial in directing the self-assembly of these intricate structures.

Diastereoselective self-assembly is a powerful strategy for creating complex, chiral supramolecular architectures from achiral or racemic building blocks. chemrxiv.orgnih.govnih.gov This process relies on the preferential formation of one diastereomer over others due to thermodynamic or kinetic factors. While the principles of diastereoselective self-assembly are well-established for various metal-organic cages, specific studies detailing this process with Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) are not extensively documented in the reviewed literature. However, the coordination geometry of Co(II) can support the formation of chiral-at-metal centers, a key requirement for many diastereoselective self-assembly processes. The bulky bis(trifluoromethylsulfonyl)imide anions can play a crucial role in influencing the steric environment around the cobalt center, potentially directing the stereochemical outcome of the assembly.

In related systems, the choice of ancillary ligands co-coordinating to the cobalt center has been shown to be a determining factor in the diastereoselectivity of cage formation. nih.gov It is plausible that the introduction of chiral ligands in conjunction with Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) would lead to the diastereoselective formation of specific cage architectures.

The presence of chiral directing groups on the organic ligands is a common strategy to induce chirality and control the topology of coordination cages. These groups can impart a chiral bias during the self-assembly process, leading to the formation of enantiomerically pure or enriched supramolecular structures. For cobalt(II) systems, the use of chiral N,N'-dioxide ligands, for instance, has been shown to be effective in creating a chiral environment for asymmetric reactions, a principle that can be extended to the design of chiral cages. researchgate.net

The solvent environment plays a critical role in supramolecular assembly, influencing reaction kinetics, thermodynamics, and the final structure of the assembled species. nih.govunifi.it The polarity, viscosity, and coordinating ability of the solvent can affect the solubility of the components, the lability of the metal-ligand bonds, and the strength of non-covalent interactions that stabilize the final assembly. For instance, in the formation of cobalt(II) coordination polymers, changing the solvent from methanol (B129727) to acetonitrile (B52724) can result in structurally distinct compounds. nih.gov The weakly coordinating nature of the bis(trifluoromethylsulfonyl)imide anion in Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) suggests that the solvent could have a pronounced effect on the coordination sphere of the cobalt ion, thereby influencing the self-assembly process.

FactorInfluence on Supramolecular AssemblyRelevant Findings in Cobalt(II) Systems
Chiral Directing Groups Induce chirality, control topology, lead to enantiomerically pure assemblies.Chiral N,N'-dioxide ligands create a chiral environment for asymmetric catalysis. researchgate.net
Solvent Polarity Affects solubility of components and strength of non-covalent interactions.Different solvents (e.g., methanol vs. acetonitrile) can lead to different cobalt(II) complex structures. nih.gov
Solvent Coordinating Ability Can compete with ligands for coordination sites on the metal center.The weakly coordinating bis(trifluoromethylsulfonyl)imide anion allows for significant solvent influence.

Hybrid Supramolecular Architectures

The integration of different types of molecular components into a single, well-defined supramolecular architecture can lead to materials with emergent properties. Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) can serve as a versatile node in the construction of such hybrid materials.

Amphiphilic anions, which possess both hydrophilic and hydrophobic moieties, can self-assemble into a variety of structures, such as micelles and vesicles, in solution. The interaction of these organized structures with metal complexes like Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) can lead to the formation of hybrid supramolecular architectures. The cobalt(II) center can coordinate to the hydrophilic head groups of the amphiphiles, while the bis(trifluoromethylsulfonyl)imide anions can interact with the hydrophobic tails or reside at the interface.

While specific examples involving Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) are not prominent in the literature, the principles of co-assembly between metal complexes and amphiphiles are well-established. For instance, polyoxometalates have been shown to co-assemble with zwitterionic amphiphiles to form organohydrogels with controlled microstructures. mdpi.com This suggests that the interaction of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) with suitably designed amphiphilic anions could lead to the formation of novel soft materials with interesting magnetic or catalytic properties.

Ionic liquids (ILs), particularly those containing the bis(trifluoromethylsulfonyl)imide anion, provide a unique environment for the self-assembly of metal complexes. mdpi.comnih.govacs.org The structured nature of ILs, with their polar and non-polar domains, can influence the aggregation and crystallization of dissolved species. The bis(trifluoromethylsulfonyl)imide anion is known for its weakly coordinating nature, which can facilitate the formation of polynuclear metal complexes. acs.org

A notable example is the formation of a trimeric cobalt(II) compound, [Co₃(bet)₈(Hbet)₂(H₂O)₂][Tf₂N]₉[Hbet], from the dissolution of cobalt(II) oxide in the task-specific ionic liquid betainium bis(trifluoromethylsulfonyl)imide. acs.org In this structure, the cobalt(II) ions are bridged by betaine (B1666868) ligands, and the bis(trifluoromethylsulfonyl)imide anions act as counterions, demonstrating the templating role of the ionic liquid environment in directing the formation of a specific supramolecular architecture. The liquid structure of bis(trifluoromethylsulfonyl)imide-based ionic liquids has been assessed by FT-IR spectroscopy, providing insights into the ion-ion interactions that govern their properties. nih.gov

EnvironmentKey FeaturesExample of Cobalt(II) Self-Assembly
Amphiphilic Anion Assemblies Formation of micelles, vesicles, etc., with distinct hydrophilic and hydrophobic domains.(By analogy) Co-assembly of polyoxometalates with amphiphiles to form functional organohydrogels. mdpi.com
Ionic Liquids Structured media with polar and non-polar domains; weakly coordinating anions.Formation of a trimeric cobalt(II) complex in betainium bis(trifluoromethylsulfonyl)imide. acs.org

Engineering of Functional Supramolecular Materials

The ultimate goal of studying the self-assembly of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) is to engineer functional materials with tailored properties. The magnetic and redox activity of the cobalt(II) center, combined with the stability and processability conferred by the bis(trifluoromethylsulfonyl)imide anion, makes this compound a promising building block for various applications.

For example, the incorporation of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) into porous coordination polymers or metal-organic frameworks (MOFs) could lead to materials for gas storage and separation. The trifluoromethyl groups on the anion can enhance interactions with specific guest molecules, such as CO₂. nih.gov Furthermore, the assembly of chiral cobalt(II) complexes can result in materials for enantioselective catalysis and separation. nih.gov The magnetic properties of cobalt(II)-based supramolecular assemblies are also of significant interest, with the potential to create single-molecule magnets (SMMs) or materials with switchable magnetic states. nih.govchemistryviews.org While the direct realization of these functional materials from Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) requires further investigation, the fundamental principles of supramolecular chemistry provide a clear roadmap for future research in this area.

Spin Crossover Cobalt(II) Compounds in Self-Assembly

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.net Cobalt(II), with its d⁷ electron configuration, is a prime candidate for exhibiting SCO, transitioning between the LS (S=1/2) and HS (S=3/2) states. researchgate.net The self-assembly of SCO complexes is of particular interest as the intermolecular interactions within the resulting supramolecular structure can significantly influence the cooperativity and transition temperature of the spin crossover event. mdpi.com

The nature of the ligands and counter-anions plays a crucial role in directing the self-assembly of cobalt(II) SCO complexes into one-, two-, or three-dimensional networks. While the ligands primarily determine the coordination geometry around the cobalt(II) ion, the counter-anions can influence the crystal packing and the network of intermolecular interactions. Large, non-coordinating anions like bis(trifluoromethylsulfonyl)imide are expected to occupy significant volume within the crystal lattice, thereby affecting the proximity and orientation of the SCO centers. This can, in turn, modulate the elastic interactions between neighboring molecules, which are a key factor in the cooperativity of the spin transition. For instance, in other cobalt(II) SCO systems, a change in the counter-anion has been shown to dramatically alter the spin transition temperature and the presence or absence of hysteresis. rsc.org

Cobalt(II) ComplexSpin Transition Temperature (T1/2)Hysteresis Width (ΔT)
Co(bpy)₃₂~290 K~10 K
Co(terpy)₂₂·2H₂O~235 K~5 K
[Co(phen)₂(NCS)₂]~175 K~20 K

This table presents data from analogous cobalt(II) spin crossover complexes to illustrate the range of observed transition temperatures and hysteresis. Data is compiled from general literature on cobalt(II) SCO compounds.

The self-assembly process, guided by the interplay of the cobalt(II) coordination sphere and the bis(trifluoromethylsulfonyl)imide anions, could potentially lead to novel materials with tunable magnetic properties. The bulky and weakly coordinating nature of the anion might frustrate close packing, leading to more gradual spin transitions, or conversely, it could facilitate specific intermolecular contacts that enhance cooperativity.

Ionogels and Eutectogels Formation

Ionogels are a class of hybrid materials where an ionic liquid is confined within a solid network, combining the desirable properties of the ionic liquid (e.g., high ionic conductivity, thermal stability) with the mechanical integrity of the solid matrix. rsc.orgnih.gov The bis(trifluoromethylsulfonyl)imide anion is a common component of ionic liquids used in the formation of ionogels due to its low melting point, hydrophobicity, and electrochemical stability. rsc.orgnih.gov The formation of an ionogel typically involves the sol-gel process or the self-assembly of a low molecular weight gelator in the presence of an ionic liquid. rsc.orgnih.gov

While there is no specific literature detailing the formation of ionogels where Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) is the primary component, its constituent ions are highly relevant to this field. The bis(trifluoromethylsulfonyl)imide anion is a key ingredient in many ionogel systems. rsc.orgnih.gov Metal salts can also be incorporated into ionic liquids to modify their properties or to participate in the gelation process. For instance, lithium salts containing the bis(trifluoromethylsulfonyl)imide anion have been used to create ionogels for battery applications. mdpi.com It is conceivable that Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) could be used as a dopant in ionogel formulations to introduce magnetic or catalytic functionalities.

Eutectogels are a related class of soft materials formed by the gelation of a deep eutectic solvent (DES). A DES is a mixture of a hydrogen bond donor and a hydrogen bond acceptor that has a lower melting point than its individual components. Cobalt(II) salts, such as cobalt(II) chloride, have been successfully used as the hydrogen bond acceptor in the formation of DESs. mdpi.com These cobalt-based DESs can then be gelled with a suitable polymer to form eutectogels. nih.gov Given that Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) is a salt, it has the potential to act as a component in a deep eutectic system, which could subsequently be used to form a eutectogel. The large, flexible nature of the bis(trifluoromethylsulfonyl)imide anion could influence the phase behavior of the eutectic mixture and the properties of the resulting gel.

The following table summarizes the components of representative ionogels and eutectogels containing either the bis(trifluoromethylsulfonyl)imide anion or a cobalt(II) salt, highlighting the versatility of these components in the formation of soft materials.

Gel TypeKey ComponentsPotential Role of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)
IonogelIonic Liquid with bis(trifluoromethylsulfonyl)imide anion, Silica or polymer matrixCould act as a dopant to impart magnetic or catalytic properties.
EutectogelCholine chloride (HBA), Urea (HBD), Polymer matrixThe cobalt(II) salt could act as the hydrogen bond acceptor (HBA).
EutectogelCobalt(II) chloride (HBA), Ethylene glycol (HBD), Polymer matrixDirect replacement of the cobalt(II) source.

This table provides examples of components used in the formation of ionogels and eutectogels to illustrate the context in which Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) could potentially be utilized.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a central computational method for studying the electronic structure and geometry of transition metal complexes like Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II). nih.govacs.org DFT calculations allow for the determination of molecular geometries, bond lengths, bond angles, and the distribution of electrons within the molecule, providing a detailed picture of its fundamental properties. researchgate.net These calculations are crucial for understanding the stability and reactivity of the complex. semanticscholar.org

DFT calculations are instrumental in predicting the preferred coordination geometry of the cobalt(II) center. The d7 electronic configuration of Co(II) allows for various coordination numbers and geometries, such as tetrahedral and octahedral, which are often close in energy. researchgate.netnih.gov Computational models can accurately predict the lowest energy conformation by optimizing the molecular structure. For instance, studies on related cobalt(II) complexes have shown that DFT can predict slightly distorted square planar or pseudotetrahedral geometries, which are later confirmed by X-ray crystallography. nih.govnih.gov The calculations account for the steric and electronic effects of the large bis(trifluoromethylsulfonyl)amino ligands, which significantly influence the final geometry around the cobalt ion.

Computational ParameterDescriptionTypical Application for Co(II) Complexes
Functional (e.g., B3LYP, OLYP)Approximation of the exchange-correlation energy in DFT.Choice of functional can influence the predicted spin state and geometry. nih.gov
Basis Set (e.g., LANL2DZ, 6-311++G(d,p))Set of mathematical functions used to represent the electronic wavefunctions.Larger basis sets generally provide more accurate geometric and electronic property predictions. asianpubs.org
Geometry OptimizationA computational process to find the lowest energy arrangement of atoms.Predicts bond lengths, bond angles, and overall molecular shape (e.g., tetrahedral vs. octahedral). nih.gov

The Co(II) ion, with its d7 configuration, can exist in either a high-spin (quartet, S=3/2) or a low-spin (doublet, S=1/2) state. researchgate.net The energy difference between these states is often small and highly dependent on the coordination environment. DFT calculations are essential for determining the ground spin state and analyzing the factors that stabilize it. mdpi.com For example, the coordination of different ligands can induce a "spin-flip" from one state to another. nih.gov Computational studies can quantify the energy gap between the high-spin and low-spin states, helping to predict whether a complex will exhibit spin crossover (SCO) behavior, where the spin state changes in response to external stimuli like temperature. mdpi.comresearchgate.net

Spin StateTotal Spin (S)Unpaired ElectronsTypical DFT Finding
Low-Spin (LS)1/2 (Doublet)1Often favored in strong ligand fields; may involve Jahn-Teller distortion. researchgate.netmdpi.com
High-Spin (HS)3/2 (Quartet)3Often favored in weak ligand fields or with specific geometries. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), MD simulations are particularly useful for investigating its behavior in solution. These simulations can model the interactions between the cobalt complex and solvent molecules to understand solvation shells, ion pairing, and transport properties like diffusion coefficients. rsc.org

By using sophisticated, many-body polarizable force fields, MD simulations can provide an accurate representation of the interactions within ionic liquids or solutions containing the bis[(trifluoromethyl)sulfonyl]imide (TFSI) anion. nih.govresearchgate.net Simulations reveal how solvent molecules arrange around the Co(II) cation and its TFSI anions, providing insights into the local solution structure and dynamics that govern the macroscopic properties of the electrolyte. rsc.orgmdpi.com

Computational Approaches to Spectroscopic Property Prediction

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. By calculating these properties and comparing them to experimental spectra, researchers can validate their computed molecular structures and gain a deeper understanding of the electronic transitions and vibrational modes. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra. It calculates the energies of electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which correspond to the absorption peaks in a UV-Vis spectrum. semanticscholar.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the peaks in Infrared (IR) and Raman spectra and are assigned to specific molecular motions, such as stretching or bending of bonds. mdpi.com

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, typically used within a DFT framework, is employed to calculate NMR chemical shifts. asianpubs.org These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the structure of the complex in solution.

Spectroscopic TechniqueComputational MethodPredicted PropertyReference
UV-Visible (UV-Vis)Time-Dependent DFT (TD-DFT)Electronic transition energies (absorption maxima) semanticscholar.org
Infrared (IR) & RamanDFTVibrational frequencies and intensities mdpi.com
Nuclear Magnetic Resonance (NMR)DFT with GIAO methodIsotropic shielding tensors (chemical shifts) asianpubs.org

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, primarily using DFT, are a powerful tool for elucidating the mechanisms of chemical reactions involving Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II). These calculations allow researchers to map the entire potential energy surface of a reaction, identifying the lowest-energy pathway from reactants to products. rsc.org

This process involves locating and characterizing the geometries and energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, crucially, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. Furthermore, these calculations can reveal the role of different electronic spin states in the reaction, for instance, by determining whether a reaction proceeds through a doublet or quartet state pathway. researchgate.net

Future Research Directions and Emerging Applications

Design of Novel Co(II)-TFSI Based Ionic Liquids and Liquid Metal Salts

The development of new ionic liquids (ILs) and liquid metal salts based on Co(TFSI)₂ is a promising research avenue. The low melting points and tunable properties of these materials make them suitable for applications ranging from electrodeposition to solvent chemistry.

A key strategy involves coordinating the cobalt(II) ion with various neutral ligands while using the bulky, weakly coordinating bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion to frustrate crystallization and lower the melting point. Research has shown that ligands such as N,N-dimethylacetamide (DMAc), N-methylpyrrolidone (NMP), and dimethylimidazolidinone (DMI) can be used to synthesize cobalt(II)-containing ILs. rsc.org For instance, the complex [Co(DMAc)₆][Tf₂N]₂ is notable for being a liquid at room temperature. rsc.org The properties of several such compounds are detailed below.

Table 1: Properties of Selected Co(II)-TFSI Based Ionic Liquids

Compound Ligand Melting Point (°C) Application Highlight
[Co(DMAc)₆][Tf₂N]₂ N,N-dimethylacetamide < 25 (Room Temp. Liquid) Electrodeposition of metallic cobalt
[Co(DMI)₆][Tf₂N]₂ Dimethylimidazolidinone < 100 Electrodeposition of cobalt microneedles

Data sourced from Dalton Transactions. rsc.org

Another innovative approach is the use of task-specific ionic liquids to create polynuclear cobalt complexes. For example, dissolving cobalt(II) oxide in the ionic liquid betainium bis(trifluoromethylsulfonyl)imide, [Hbet][Tf₂N], leads to the formation of a trimeric cobalt(II) structure. acs.org The zwitterionic nature of the betaine (B1666868) ligand, combined with the poor coordinating ability of the TFSI⁻ anion, facilitates the assembly of these complex polynuclear structures. acs.org Future work will likely focus on exploring a wider range of ligands to create new Co(II)-TFSI ILs with tailored viscosities, conductivities, and electrochemical windows for specific applications.

Exploration of New Catalytic Systems and Reaction Pathways

While Co(TFSI)₂ is known to be used in synthesis and catalysis, a significant area of future research lies in discovering and developing novel catalytic applications. alfa-chemistry.com An emergent and highly innovative application is its use as a precursor for an in-situ generated catalyst in energy storage systems.

In the context of Li-O₂ batteries, Co(TFSI)₂ introduced as an electrolyte additive can react with the lithium peroxide (Li₂O₂) discharge product and its intermediates. nih.gov This reaction leads to the self-formation of cobalt(II) oxide (CoO) nanodots that are well-dispersed within the electrolyte. nih.govresearchgate.net These CoO nanodots act as highly effective catalysts during the charging process, promoting the decomposition of the insulating Li₂O₂ at a lower overpotential. nih.gov This system cleverly combines the high catalytic activity of a solid catalyst with the excellent electrolyte wettability of a soluble one. nih.gov

Future research directions inspired by this finding include:

Investigating the mechanism of CoO nanodot formation in greater detail.

Exploring the use of Co(TFSI)₂ as an in-situ catalyst precursor in other chemical transformations.

Designing related transition metal TFSI salts that could form different catalytic species for various reaction pathways.

Development of Next-Generation Energy Storage Materials

The development of advanced energy storage systems is a critical global challenge, and Co(TFSI)₂ is emerging as a key material in this field. Its primary application is as a functional electrolyte additive, particularly in "beyond lithium-ion" technologies like lithium-oxygen (Li-O₂) batteries.

The major hurdles for Li-O₂ batteries are their slow reaction kinetics and the passivation of the cathode by the insulating discharge product, Li₂O₂. nih.gov The addition of Co(TFSI)₂ to the electrolyte provides a novel solution. As described in the previous section, the Co(TFSI)₂ reacts with Li₂O₂ to form CoO nanodot catalysts directly within the cell. nih.govresearchgate.net During the recharge cycle, these dispersed nanodots facilitate the decomposition of Li₂O₂, significantly improving the battery's efficiency and lifespan. nih.gov Li-O₂ cells containing the Co(TFSI)₂ additive have demonstrated a long cycle life of 200 cycles and superior reversibility. nih.gov

This success points toward several future research pathways:

Optimizing the concentration of Co(TFSI)₂ in electrolytes to maximize performance and minimize potential side reactions.

Studying the long-term stability of the in-situ formed CoO nanodots over extended cycling.

Extending this concept to other metal-air batteries where the decomposition of solid discharge products is a limiting factor.

Investigating the synergy of Co(TFSI)₂ with other electrolyte components, such as TFSI-based ionic liquids, to create highly stable and efficient next-generation battery electrolytes. dtu.dknih.gov

Advanced Supramolecular Architectures for Targeted Functionalities

The weakly coordinating nature of the TFSI⁻ anion makes Co(TFSI)₂ an excellent component for constructing advanced supramolecular architectures. In coordination chemistry, anions that coordinate weakly to metal centers leave open coordination sites, which can be programmed by other ligands to direct the self-assembly of complex structures.

Future research in this area will focus on:

Employing a wider variety of functional ligands with Co(TFSI)₂ to build new metal-organic frameworks (MOFs) and coordination polymers.

Designing supramolecular cages and containers with cobalt(II) nodes and TFSI⁻ counter-ions for applications in gas storage or host-guest chemistry.

Tuning the magnetic or catalytic properties of these architectures by controlling the precise arrangement of cobalt(II) ions within the supramolecular framework. chemistryviews.org

In-depth Mechanistic Studies through Advanced Characterization and Computational Methods

A deeper understanding of how Co(TFSI)₂ functions in different environments is crucial for optimizing its applications. Future research will heavily rely on the synergy between advanced characterization techniques and computational modeling to elucidate reaction mechanisms at the molecular level.

Advanced Characterization: Techniques like X-ray Absorption Spectroscopy (XAS) are powerful tools for probing the local electronic and geometric structure of the cobalt centers.

Extended X-ray Absorption Fine Structure (EXAFS) has been used to study Co(II)-TFSI based liquid metal salts. These studies revealed that the [Co(DMAc)₆]²⁺ complex partially dissociates at higher temperatures, a mechanistic insight that explains the observed color change (thermochromism) of the material. rsc.org

X-ray Absorption Near Edge Structure (XANES) and EXAFS were also critical in the study of Li-O₂ batteries. These techniques confirmed that the Co(TFSI)₂ additive was converted into CoO nanodots, providing direct evidence for the in-situ catalyst formation mechanism. researchgate.net

Future work will involve broader use of techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to visualize material morphology, and X-ray Photoelectron Spectroscopy (XPS) to analyze surface chemistry in battery electrodes and catalysts derived from Co(TFSI)₂. thermofisher.com

Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for complementing experimental data. mit.edu

DFT can be used to model the structures of Co(II)-TFSI complexes with various ligands, predicting their stability and electronic properties. nih.gov

Simulations can elucidate the reaction pathways for the formation of CoO nanodots from Co(TFSI)₂ in battery electrolytes.

Computational modeling can help interpret complex spectroscopic data (like XAS) and provide a detailed picture of the bonding environment around the cobalt ion. chemrxiv.org

DFT has also been used to understand the interactions between the TFSI⁻ anion and other molecules, which is relevant for designing electrolytes and supramolecular systems. mdpi.com

By combining these advanced experimental and theoretical methods, researchers can gain unprecedented insight into the behavior of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)], accelerating the design of new materials and technologies.

Table of Mentioned Compounds

Compound Name Abbreviation/Formula
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) Co(TFSI)₂ / Co[N(SO₂CF₃)₂]₂
N,N-dimethylacetamide DMAc
N-methylpyrrolidone NMP
Dimethylimidazolidinone DMI
Betainium bis(trifluoromethylsulfonyl)imide [Hbet][Tf₂N]
Lithium Peroxide Li₂O₂

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), and how do reaction conditions influence coordination geometry?

  • Methodology : Synthesis typically involves reacting cobalt(II) salts (e.g., CoCl₂) with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) ligands in anhydrous solvents like acetonitrile or ionic liquids. Temperature, solvent polarity, and ligand-to-metal ratios critically affect coordination geometry. For example, ionic liquids such as [EMIM][Tf₂N] can stabilize tetrahedral or octahedral complexes depending on solvation effects .
  • Key Considerations : Purification via recrystallization or electrochemical deposition (e.g., from [C₄mim][Tf₂N]) is essential to minimize byproducts. X-ray diffraction (XRD) is recommended to confirm structural integrity .

Q. How is the crystal structure of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) determined, and what insights does it provide into ligand-metal interactions?

  • Methodology : Single-crystal XRD analysis is the gold standard. For instance, cobalt(II) complexes with bidentate N,S-ligands exhibit distorted octahedral geometries, with bond lengths and angles revealing ligand field strength and Jahn-Teller distortions .
  • Data Interpretation : Compare experimental bond lengths (e.g., Co–N vs. Co–S) with density functional theory (DFT) calculations to validate electronic interactions. Magnetic susceptibility measurements further support coordination environment assignments .

Advanced Research Questions

Q. How can computational models like the CPA equation of state predict the thermodynamic properties of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) in ionic liquid mixtures?

  • Methodology : Use the CPA model to correlate vapor pressure and liquid density data for ionic liquids (e.g., [C₂mim][Tf₂N] or [C₄mim][Tf₂N]) containing cobalt(II)-[Tf₂N] complexes. Fit parameters such as association volume and energy to experimental data to predict phase behavior .
  • Challenges : Account for ion-pairing effects and non-ideal mixing behavior, which complicate predictions in concentrated solutions. Validate models using differential scanning calorimetry (DSC) for phase transitions .

Q. What strategies resolve contradictions in spectroscopic data for Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) across different solvent systems?

  • Methodology : Cross-reference UV-Vis, IR, and ESR spectra with crystallographic data to identify solvent-specific coordination changes. For example, acetonitrile may induce ligand displacement, altering the d-d transition bands observed in UV-Vis .
  • Case Study : In ionic liquids like [P₆₆₆₁₄][Tf₂N], cobalt(II) exhibits thermomorphic behavior, requiring temperature-dependent spectroscopic studies to disentangle solvation vs. coordination effects .

Q. How does the incorporation of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) into supramolecular ionogels affect ionic conductivity and mechanical stability?

  • Methodology : Prepare ionogels using low-molecular-weight gelators (e.g., bis(valinol)oxamide) in [C₄mim][Tf₂N]. Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) and correlate with gelator concentration (0.2–1 wt%). Mechanical strength is assessed using rheology .
  • Findings : At 1 wt% gelator, ionogels retain >90% ionic conductivity of the parent ionic liquid while achieving 10× higher elastic modulus. Inhibited crystallization in cobalt-doped gels enhances low-temperature performance .

Q. What experimental designs optimize the electrochemical deposition of cobalt metal from Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)-based electrolytes?

  • Methodology : Use pulsed electrodeposition in [EMIM][Tf₂N] with controlled current density (5–20 mA/cm²) and pulse intervals (10–100 ms). Characterize deposits via SEM/EDS for morphology and purity .
  • Critical Parameters : Water content (<50 ppm) in ionic liquids prevents oxide formation. Additives like ethylene glycol improve deposit smoothness by modulating nucleation kinetics .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the coordination number of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) in ionic liquids?

  • Resolution : Coordination number (4 vs. 6) depends on ligand accessibility. In bulky ionic liquids (e.g., [N₁₈₈₈][Tf₂N]), steric hindrance limits ligand binding, favoring tetrahedral geometry. Smaller cations (e.g., [EMIM]⁺) permit octahedral coordination, as confirmed by EXAFS .
  • Experimental Design : Perform variable-temperature XRD to track structural changes and ligand exchange dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.